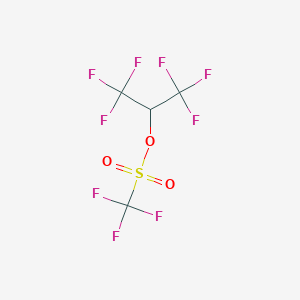

HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE

Description

The exact mass of the compound 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O3S/c5-2(6,7)1(3(8,9)10)16-17(14,15)4(11,12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHQWNHARTXNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156241-41-7 | |

| Record name | 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Hexafluoroisopropyl Trifluoromethanesulfonate: A Protocol Grounded in Mechanistic Insight

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Reagent Bottle

In modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of highly fluorinated moieties is a cornerstone of molecular design. The hexafluoroisopropyl (HFIP) group, with its unique electronic properties, steric profile, and metabolic stability, is a prized substituent. The ability to introduce this group efficiently is paramount. Hexafluoroisopropyl trifluoromethanesulfonate, hereafter referred to as HFIP-OTf, is a powerful electrophilic reagent designed for this purpose, serving as a robust precursor for delivering the (CF₃)₂CH- group.

This guide moves beyond a simple recitation of steps. As a senior application scientist, my objective is to provide not just a protocol, but a framework for understanding. We will explore the causal chemistry that dictates the experimental design, ensuring the procedure is not merely followed, but understood. This foundational knowledge is the hallmark of a trustworthy and reproducible synthesis.

The Causality Behind the Synthesis: Why Acidity Dictates the Reaction Environment

The synthesis of a sulfonate ester, such as a triflate, is fundamentally an esterification. The archetypal reaction involves an alcohol and trifluoromethanesulfonic anhydride (Tf₂O). For a typical, non-acidic alcohol (ROH), the reaction proceeds as follows:

ROH + (CF₃SO₂)₂O → ROSO₂CF₃ + CF₃SO₂OH

The immediate challenge is the byproduct: trifluoromethanesulfonic acid (TfOH), a superacid. In the presence of a standard alcohol, this potent acid will protonate the starting material, rendering the alcohol's oxygen lone pair non-nucleophilic and halting the reaction.

Consequently, the standard, textbook protocol for triflate synthesis mandates the inclusion of a non-nucleophilic base, typically pyridine or a hindered amine. The base serves a singular, critical purpose: to act as a stoichiometric scavenger for the generated TfOH, preventing the protonation of the starting alcohol and allowing the reaction to proceed to completion.

However, this standard approach is suboptimal and potentially unnecessary for highly fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) . This is the central, experience-driven insight of this guide. The decision to omit the base is a deliberate choice rooted in the distinct physical chemistry of HFIP:

-

High Acidity (pKa ≈ 9.3): HFIP is significantly more acidic than simple alcohols like ethanol (pKa ≈ 16). Its oxygen lone pairs are held tightly due to the intense electron-withdrawing effect of the two trifluoromethyl groups. This low basicity means that HFIP is not readily protonated, even by the strong acid byproduct, TfOH.

-

Low Nucleophilicity: The same electronic effects that increase its acidity also render HFIP a poor nucleophile.

Therefore, the reaction can be conducted effectively without a base. This principle is validated by analogous procedures for similar fluorinated alcohols. For instance, the synthesis of 2,2,2-trifluoroethyl triflate is successfully achieved by simply heating the alcohol with triflic anhydride, with no base required[1][2]. This base-free approach offers significant advantages in simplifying the reaction workup, as it avoids the need to remove pyridinium salts.

The Synthetic Workflow: A Self-Validating Protocol

This protocol is designed for robustness and clarity. Every step is included to ensure the safe and efficient production of high-purity HFIP-OTf.

Mandatory Safety & Hazard Mitigation

Trustworthiness in science begins with safety. The reagents used in this synthesis are hazardous and demand rigorous adherence to safety protocols.

-

Trifluoromethanesulfonic Anhydride (Tf₂O):

-

Hazard: Extremely corrosive, causes severe skin burns and eye damage. Reacts violently with water, releasing toxic fumes.[3][4]

-

Handling: Must be handled under an inert atmosphere (Nitrogen or Argon) in a certified chemical fume hood. Always use a syringe or cannula for transfers. Never add water to Tf₂O.

-

Personal Protective Equipment (PPE): Chemical splash goggles, face shield, butyl or neoprene gloves (double-gloving is recommended), and a flame-resistant lab coat are mandatory.

-

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP):

-

Hazard: Causes serious eye irritation and may cause respiratory irritation. It is a volatile liquid.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Spill: Neutralize spills of Tf₂O with a dry, inert absorbent like sand or vermiculite. Do not use combustible materials.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of HFIP-OTf.

Detailed Step-by-Step Methodology

Reagents & Equipment:

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Round-bottom flask (appropriate size for scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus (short-path or fractional)

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.

-

Charging the Flask: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add trifluoromethanesulfonic anhydride (e.g., 50 mL, 0.297 mol).

-

Addition of HFIP: With gentle stirring, slowly add 1,1,1,3,3,3-hexafluoroisopropanol (e.g., 34 mL, 0.34 mol) to the flask at room temperature using a syringe. A slight exotherm may be observed.

-

Initial Reaction: Stir the resulting mixture at room temperature for 30 minutes.

-

Reflux: Gradually heat the reaction mixture to a gentle reflux (boiling point of Tf₂O is ~84°C). The reaction progress can be monitored by ¹⁹F NMR if desired. Maintain reflux for 3-4 hours.

-

Purification: After cooling the reaction mixture to room temperature, arrange the apparatus for fractional distillation under an inert atmosphere.

-

Distillation: Carefully distill the mixture. Collect the fraction corresponding to this compound. The boiling point will be higher than that of the starting Tf₂O.

-

Storage: The final product is a colorless liquid that should be stored under an inert atmosphere in a tightly sealed container, protected from moisture.

Quantitative Data & Characterization

The following table summarizes the key parameters for this synthesis.

| Parameter | Value | Rationale / Notes |

| Reagent | Molar Eq. | Mol |

| Triflic Anhydride | 1.0 | 0.297 |

| HFIP | ~1.15 | 0.342 |

| Conditions | ||

| Temperature | Reflux (~85-95°C) | To drive the reaction to completion. |

| Time | 3-4 hours | Typical duration for complete conversion. |

| Atmosphere | Inert (N₂ or Ar) | Essential due to the water-reactivity of Tf₂O. |

| Outcome | ||

| Expected Yield | 70-80% | Based on analogous procedures[1][2]. |

| Appearance | Colorless Liquid |

Product Characterization: The identity and purity of the synthesized HFIP-OTf should be confirmed using standard analytical techniques:

-

¹⁹F NMR: This is the most diagnostic technique. Expect two distinct signals: one for the -SO₂CF₃ group and another for the two -CF₃ groups of the hexafluoroisopropyl moiety.

-

¹H NMR: A septet for the single proton on the isopropyl backbone.

-

¹³C NMR: Characteristic signals showing coupling to fluorine.

-

GC-MS: To confirm the mass of the product and assess purity.

Conclusion

The synthesis of this compound is a straightforward procedure when approached with a firm grasp of the underlying chemical principles. The decision to omit a base, which deviates from standard triflation protocols, is an informed choice based on the unique acidity and low basicity of HFIP. This not only streamlines the purification process but also represents a more elegant and efficient synthetic strategy. By adhering to rigorous safety standards and understanding the causality behind each step, researchers can reliably produce this valuable reagent for advanced applications in drug discovery and materials science.

References

-

Title: Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate Source: PrepChem, citing U.S. Patent 5,382,687 URL: [Link]

Sources

- 1. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 2,2,2-Trifluoroethyl trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 4. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]

physical and chemical properties of hexafluoroisopropyl triflate

An In-depth Technical Guide to Hexafluoroisopropyl Triflate for Advanced Synthesis

This guide offers a detailed examination of 1,1,1,3,3,3-hexafluoroisopropyl trifluoromethanesulfonate, hereafter referred to as hexafluoroisopropyl triflate. Designed for the practicing researcher and drug development professional, our focus extends beyond basic data to the underlying principles governing its reactivity and application. We will explore its unique properties, provide actionable protocols, and explain the causal relationships that dictate its behavior in complex synthetic environments.

A molecule's utility is a direct consequence of its structure. Hexafluoroisopropyl triflate combines two key functional motifs: a highly fluorinated, sterically demanding isopropyl group and a trifluoromethanesulfonate (triflate) moiety, one of the most effective leaving groups in organic chemistry. This combination imparts a distinct set of physical and chemical properties.

Caption: Relationship between molecular structure and chemical properties.

The electron-withdrawing nature of the two trifluoromethyl groups enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.

Physical and Chemical Data

Quantitative data provides the basis for experimental design, including solvent choice, reaction temperature, and purification strategy.

Table 1: Physicochemical Properties of Hexafluoroisopropyl Triflate

| Property | Value | Source(s) |

| CAS Number | 156241-41-7 | [1][2][3][4] |

| Molecular Formula | C₄HF₉O₃S | [2][3][4] |

| Molecular Weight | 300.09 g/mol | [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [3][4] |

| Density | 1.67 - 1.749 g/cm³ | [3][4][5] |

| Boiling Point | 102.4 °C @ 760 mmHg | [5] |

| Flash Point | 15.7 °C | [5] |

| Solubility | Soluble in common aprotic organic solvents (e.g., Dichloromethane, Diethyl Ether). Reacts with protic solvents (e.g., water, alcohols). | [1] |

| Purity | Typically ≥97% (GC) | [3][4] |

Safety, Handling, and Storage: A Mandate for Trustworthy Science

The high reactivity of hexafluoroisopropyl triflate necessitates stringent safety protocols. It is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][4]

-

Personal Protective Equipment (PPE): Always handle within a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[1]

-

Handling: Use only in a well-ventilated area and avoid breathing vapors or mists.[1][6] Transfer via syringe or cannula under an inert atmosphere (Nitrogen or Argon) to prevent exposure and reaction with atmospheric moisture.

-

Storage: The reagent is moisture-sensitive.[4] Store in a tightly sealed container under an inert gas.[1][4] Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong acids, bases, and oxidizing agents. Store locked up.[1][6]

-

First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[1] If inhaled, move the person to fresh air and call a poison center or doctor immediately.[1]

Core Application: Electrophilic Triflation

Hexafluoroisopropyl triflate is a potent electrophilic reagent primarily used to convert alcohols into their corresponding triflates. This transformation is fundamental in synthetic chemistry, as it turns a poor leaving group (hydroxyl) into an excellent one (triflate), facilitating subsequent nucleophilic substitution or elimination reactions.

Mechanistic Rationale and Experimental Design

The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center of the triflate, displacing the hexafluoroisopropoxide anion. The choice of each reaction parameter is dictated by the mechanism and the reagent's inherent reactivity.

Experimental Protocol: Triflation of a Primary Alcohol

This protocol is a self-validating system; adherence to these principles is critical for achieving high yields and purity.

-

System Preparation: A two-necked round-bottom flask, equipped with a magnetic stir bar, is flame-dried under vacuum and backfilled with dry nitrogen. This process is repeated three times to ensure an anhydrous environment.

-

Reagent Addition: The primary alcohol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M. The solution is cooled to 0 °C in an ice/water bath.

-

Base Addition: A sterically hindered, non-nucleophilic base, such as 2,6-lutidine (1.5 equiv), is added dropwise via syringe.

-

Triflating Agent Addition: Hexafluoroisopropyl triflate (1.2 equiv) is added slowly, dropwise, via syringe over 5-10 minutes. The internal temperature should be monitored and maintained below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS, typically showing completion within 30-60 minutes.

-

Aqueous Workup: The reaction is quenched by the addition of a cold, saturated aqueous solution of NH₄Cl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure at low temperature (<30 °C). The crude product is typically purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere (Step 1): Hexafluoroisopropyl triflate and the resulting product triflate are highly sensitive to moisture. An inert atmosphere prevents hydrolysis, which would consume the reagent and decompose the product.[1]

-

Low Temperature (Steps 2 & 4): The reaction is exothermic. Cooling prevents side reactions and potential degradation of the thermally sensitive triflate product.

-

Non-Nucleophilic Base (Step 3): The base deprotonates the alcohol, increasing its nucleophilicity. A hindered base like 2,6-lutidine is used because it is too bulky to compete with the alcohol as a nucleophile and attack the triflating agent itself.

-

Controlled Addition (Step 4): Slow addition of the highly reactive triflating agent ensures the reaction temperature remains low and constant, maximizing selectivity and yield.

Caption: Standard workflow for the triflation of an alcohol.

Broader Applications in Drug Discovery and Development

The ability to efficiently generate triflates is a cornerstone of modern medicinal chemistry. The introduction of fluorine-containing moieties is a widely used strategy to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] Hexafluoroisopropyl triflate serves as a key reagent in synthetic routes that build molecular complexity.

-

Fluorinated Building Blocks: It is used in the synthesis of advanced fluorinated materials and specialty chemicals.[3]

-

Cross-Coupling Reactions: The triflate products derived from its use are excellent substrates for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds that are critical for scaffold diversification in drug discovery.

-

Bioconjugation: While not a direct application of the triflate itself, the related solvent hexafluoroisopropanol (HFIP) is noted for its ability to mediate complex reactions, including the selective labeling of tryptophan residues in proteins.[8] This highlights the unique chemical environment provided by the hexafluoroisopropyl group, a property inherent to the triflate reagent as well.

References

-

Hexafluoroisopropanol as a Bioconjugation Medium of Ultrafast, Tryptophan-Selective Catalysis. ACS Central Science. [Link]

-

PubChem Compound Summary for CAS 156241-41-7. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for Hexafluoroisopropyl trifluoroacetate. National Center for Biotechnology Information. [Link]

-

LookChem Product Page: HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE. [Link]

-

Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. [Link]

-

3M Safety Data Sheet: Hexafluoropropylene. [Link]

-

Jiayuan Chemical: Hexafluoroisopropanol. [Link]

-

Preparation of hexafluoroisopropyl esters by oxidative esterification of aldehydes using sodium persulfate. Organic & Biomolecular Chemistry. [Link]

-

Hexafluoroisopropanol-Mediated Cascade Cyclization for Construction of α‑Amino-γ-spirolactones. Journal of the American Chemical Society. [Link]

-

An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. ResearchGate. [Link]

-

Difunctionalization Processes Enabled by Hexafluoroisopropanol. ResearchGate. [Link]

-

Synthesis of Derivatives of Hexafluoroisopropanol. eGrove. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate | C4HF9O3S | CID 2775011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate | 156241-41-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi [egrove.olemiss.edu]

- 8. par.nsf.gov [par.nsf.gov]

A Technical Guide to the Spectral Analysis of Hexafluoroisopropyl Trifluoromethanesulfonate

Abstract

Hexafluoroisopropyl trifluoromethanesulfonate, also known as 1,1,1,3,3,3-hexafluoropropan-2-yl trifluoromethanesulfonate (CAS 156241-41-7), is a highly fluorinated organic compound with potential applications as a reagent in specialized chemical synthesis, particularly where the introduction of a hexafluoroisopropyl group is desired under conditions requiring a highly effective leaving group.[1] Its unique structure, combining the bulky, electron-withdrawing hexafluoroisopropyl moiety with the exceptional leaving group ability of the triflate anion, makes it a molecule of interest for researchers in pharmaceuticals and materials science. This guide provides an in-depth, predictive analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Due to the limited availability of published experimental spectra, this paper will synthesize predicted spectral characteristics based on the analysis of its constituent functional groups and data from analogous structures. This approach offers a robust framework for the identification and characterization of this and similar highly fluorinated molecules.

Introduction: The Structural Rationale for Spectral Analysis

The chemical structure of this compound, (CF₃)₂CHOSO₂CF₃, dictates its reactivity and, consequently, the spectral features we expect to observe. The molecule is composed of two principal moieties: the hexafluoroisopropyl group and the trifluoromethanesulfonate (triflate) group. Both are characterized by a high degree of fluorination, which imparts significant electrophilicity to adjacent atoms and results in distinctive spectral signatures.

A comprehensive spectral analysis is crucial for confirming the identity and purity of the compound after synthesis. Each technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy elucidates the electronic environment of the hydrogen, carbon, and fluorine nuclei.

-

IR Spectroscopy identifies the characteristic vibrational modes of the functional groups, particularly the strong absorptions from C-F and S=O bonds.

-

Mass Spectrometry provides information on the molecular weight and the fragmentation patterns, which can be used to deduce the molecular structure.

The following sections will detail the predicted spectral data and provide standardized protocols for their acquisition, emphasizing the experimental considerations necessary for analyzing such a highly fluorinated, reactive species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹⁹F, and ¹³C NMR would be required for full characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be the simplest, showing a single resonance corresponding to the methine proton (-CH-).

-

Chemical Shift (δ): This proton is situated between two highly electron-withdrawing trifluoromethyl groups and is attached to an oxygen atom that is part of the excellent triflate leaving group. This environment will cause a significant downfield shift, likely in the range of 5.0 - 6.0 ppm .

-

Multiplicity: The proton will be coupled to the six equivalent fluorine atoms of the two CF₃ groups. This will result in a septet (or a multiplet that appears as a septet) due to ¹H-¹⁹F coupling. The coupling constant (³JHF) is expected to be in the range of 4-8 Hz.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will be more complex and highly informative, with two distinct fluorine environments.

-

Hexafluoroisopropyl Fluorines: The six fluorine atoms of the (CF₃)₂CH- group are chemically equivalent. They will appear as a doublet due to coupling with the single methine proton. The chemical shift is predicted to be around -73 to -75 ppm (relative to CFCl₃).

-

Triflate Fluorines: The three fluorine atoms of the -SO₂CF₃ group are also equivalent. They will appear as a singlet as there are no adjacent protons or fluorine atoms to couple with. Their chemical shift is anticipated to be in the region of -77 to -79 ppm .

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show three distinct carbon signals.

-

Methine Carbon (-CH-): This carbon will be significantly deshielded and will appear as a septet due to coupling with the six attached fluorine atoms. Its chemical shift is predicted to be in the range of 65-75 ppm .

-

Trifluoromethyl Carbons ((CF₃)₂CH-): The two equivalent trifluoromethyl carbons will appear as a quartet due to coupling with the three attached fluorine atoms. The chemical shift is expected to be around 120-125 ppm .

-

Triflate Carbon (-SO₂CF₃): This carbon will also be a quartet and is expected to have a chemical shift in a similar range, around 118-122 ppm .

Table 1: Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 5.0 - 6.0 | Septet | ³JHF = 4-8 | (CF₃)₂CH - |

| ¹⁹F | -73 to -75 | Doublet | ³JHF = 4-8 | (CF₃ )₂CH- |

| ¹⁹F | -77 to -79 | Singlet | N/A | -SO₂CF₃ |

| ¹³C | 65 - 75 | Septet | ¹JCF ≈ 280-290 | (CF₃)₂C H- |

| ¹³C | 120 - 125 | Quartet | ¹JCF ≈ 280-290 | (C F₃)₂CH- |

| ¹³C | 118 - 122 | Quartet | ¹JCF ≈ 315-325 | -SO₂C F₃ |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical; it must not react with the highly electrophilic compound.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width is sufficient to cover the expected downfield chemical shift.

-

¹⁹F NMR: Acquire a ¹⁹F spectrum. A standard one-pulse experiment is usually sufficient. Reference the spectrum to an external standard like CFCl₃ or an internal standard.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C and potential signal splitting from fluorine coupling.

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational frequencies of bonds within a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the C-F and S=O bonds.

Predicted IR Absorption Bands

-

C-H Stretch: A weak absorption is expected around 2950-3000 cm⁻¹ for the methine C-H bond.

-

S=O Asymmetric & Symmetric Stretch: The triflate group will exhibit very strong and characteristic absorptions for the S=O double bonds. The asymmetric stretch is expected around 1410-1450 cm⁻¹ , and the symmetric stretch around 1200-1250 cm⁻¹ .

-

C-F Stretch: Multiple, very strong absorption bands are predicted in the region of 1100-1350 cm⁻¹ due to the C-F bonds of the CF₃ groups. These may overlap with other vibrations in this region.

-

S-O and C-O Stretch: The S-O-C linkage will produce stretching vibrations in the fingerprint region, likely between 900-1100 cm⁻¹ .

Table 2: Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 3000 | Weak | C-H Stretch |

| 1410 - 1450 | Very Strong | S=O Asymmetric Stretch |

| 1200 - 1250 | Very Strong | S=O Symmetric Stretch |

| 1100 - 1350 | Very Strong | C-F Stretch |

| 900 - 1100 | Strong | S-O / C-O Stretch |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) is a modern and simple method that requires only a small drop of the sample to be placed on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates or ATR crystal first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of C₄HF₉O₃S is 300.10 g/mol .[2] A molecular ion peak at m/z = 300 may be observed, but it is likely to be of low abundance due to the lability of the molecule.

-

Major Fragments: The most likely fragmentation pathway is the cleavage of the C-O bond, which is weakened by the electron-withdrawing groups.

-

[M - CF₃SO₃]⁺: Loss of the triflate group would result in the hexafluoroisopropyl cation at m/z = 151 . This is predicted to be a very stable and thus abundant fragment.

-

[CF₃SO₂]⁺: The triflyl cation at m/z = 133 is another likely fragment.

-

[CF₃]⁺: A fragment at m/z = 69 corresponding to the trifluoromethyl cation is expected to be a prominent peak in the spectrum.

-

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method that will induce fragmentation and is suitable for this analysis. For a softer ionization technique that may preserve the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) would be ideal for a volatile liquid sample, as it also provides purity information. Alternatively, direct infusion into a mass spectrometer can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks and the known stability of carbocations and other fragments.

Visualizations

Molecular Structure```dot

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

C1 [label="C", pos="0,0!"]; H1 [label="H", pos="0,-0.5!"]; O1 [label="O", pos="0.5,0.5!"]; S1 [label="S", pos="1.5,0.5!"]; O2 [label="=O", pos="1.5,1.2!"]; O3 [label="=O", pos="2.2,0.5!"]; C2 [label="C", pos="-1,0.5!"]; F1 [label="F", pos="-1.5,0!"]; F2 [label="F", pos="-1.5,1!"]; F3 [label="F", pos="-0.5,1!"]; C3 [label="C", pos="1, -0.5!"]; F4 [label="F", pos="1.5,-1!"]; F5 [label="F", pos="0.5,-1!"]; F6 [label="F", pos="1.5,0!"]; C4 [label="C", pos="1.5,-0.5!"]; F7 [label="F", pos="2,-1!"]; F8 [label="F", pos="1,-1!"]; F9 [label="F", pos="2,0!"];

C1 -- H1; C1 -- O1; O1 -- S1; S1 -- O2; S1 -- O3; S1 -- C4; C1 -- C2; C1 -- C3; C2 -- F1; C2 -- F2; C2 -- F3; C3 -- F4; C3 -- F5; C3 -- F6; C4 -- F7; C4 -- F8; C4 -- F9; }

Caption: Generalized workflow for the comprehensive spectral analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

While experimental spectral data for this compound is not widely available, a detailed predictive analysis based on fundamental principles and data from analogous structures provides a strong foundation for its characterization. The anticipated NMR, IR, and MS spectra are highly characteristic, driven by the extensive fluorination of the molecule. The protocols outlined in this guide represent best practices for the safe and effective analysis of this and similar reactive, fluorinated compounds. This predictive framework serves as a valuable resource for researchers, enabling them to identify and confirm the structure of this versatile synthetic reagent.

References

- [Time information for Platte County, US]. (No specific scientific content, used for temporal context).

-

PubChem. 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate. [Link]

-

PubChem. Hexafluoroisopropyl trifluoroacetate. [Link]

-

PubChem. 1,1,1,3,3,3-Hexafluoropropan-2-one, o-1,1,2,3,3,3-hexafluoropropyloxime. [Link]

-

Barp, M., et al. (2025). Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer. PMC - NIH. [Link]

-

NIST. Hexafluoroisopropyl methacrylate. NIST WebBook. [Link]

-

SpectraBase. 1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,2-trifluoroacetate. [Link]

-

Beilstein Journals. Supporting Information HFIP as a versatile solvent in resorcin[n]arene synthesis. [Link]

-

Wikipedia. Hexafluoro-2-propanol. [Link]

-

Barp, M., et al. (2025). Infrared Photodissociation Spectroscopy of Fluoride Anion Hexafluoroisopropanol Complexes: Solvation-suppressed Proton Transfer. ChemRxiv. [Link]

-

PubChem. 1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate. [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. [Link]

-

ResearchGate. IR absorption spectra of increasing concentrations (in mol %) of HFIP. [Link]

Sources

The Solubility Profile of Hexafluoroisopropyl Triflate: A Technical Guide for Researchers

Abstract

Hexafluoroisopropyl triflate (HFIPT) is a specialized reagent with growing importance in organic synthesis, particularly in the introduction of the hexafluoroisopropyl moiety into organic molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective handling, reaction optimization, and purification. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of hexafluoroisopropyl triflate, blending theoretical principles with practical experimental guidance. While quantitative solubility data for HFIPT is not extensively documented in public literature, this guide offers a predictive framework based on its chemical structure and the known properties of related compounds. Furthermore, a detailed, self-validating experimental protocol for determining its solubility is provided to empower researchers in generating precise data for their specific applications.

Introduction to Hexafluoroisopropyl Triflate

1,1,1,3,3,3-Hexafluoroisopropyl trifluoromethanesulfonate, commonly known as hexafluoroisopropyl triflate (HFIPT), is a colorless to almost colorless liquid with the chemical formula C4HF9O3S.[1] Its molecular structure is characterized by two key functional groups: the highly fluorinated hexafluoroisopropyl group and the trifluoromethanesulfonate (triflate) group. The triflate group is an excellent leaving group, making HFIPT a potent electrophilic source of the hexafluoroisopropyl cation or a related reactive species.[2] This reactivity is harnessed in a variety of organic transformations, making it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals where the incorporation of fluorine can enhance biological activity and stability.[3][4]

The successful application of HFIPT in synthesis is critically dependent on its solubility in the chosen reaction medium. Proper solvent selection ensures homogeneous reaction conditions, facilitates mass transfer, and can influence reaction rates and outcomes. This guide aims to provide researchers, scientists, and drug development professionals with a deep understanding of the factors governing the solubility of HFIPT and the practical means to determine it.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of hexafluoroisopropyl triflate, featuring both a highly polar triflate group and a fluorinated alkyl group, suggests a nuanced solubility profile.

-

The Triflate Group: The trifluoromethanesulfonate (triflate) anion (CF3SO3-) is the conjugate base of triflic acid, a superacid. The negative charge is delocalized over the three oxygen atoms and the sulfur atom, and further stabilized by the strongly electron-withdrawing trifluoromethyl group.[2] This charge delocalization and high polarity contribute to the general observation that triflate salts exhibit good solubility in polar organic solvents.[5] For instance, sodium triflate is soluble in polar solvents such as acetone, acetonitrile, and various carbonates and glymes.[6]

-

The Hexafluoroisopropyl Group: The 1,1,1,3,3,3-hexafluoroisopropyl (HFIP) group is characterized by a high degree of fluorination. While the C-F bonds are polar, the symmetrical arrangement of fluorine atoms around the carbon backbone can result in a molecule with a lower overall dipole moment than might be expected. Fluorinated compounds often exhibit unique solubility properties, sometimes being described as "fluorous." They tend to have limited solubility in both very polar and very non-polar hydrocarbon solvents, but show enhanced solubility in fluorinated solvents. The HFIP group itself, as seen in hexafluoroisopropanol, is a highly polar, strong hydrogen-bond donor, capable of solubilizing polar molecules.[7]

Predictive Analysis for HFIPT: Based on its structure, hexafluoroisopropyl triflate is expected to be a polar molecule. The combination of the highly polar triflate group and the polar, yet sterically demanding, hexafluoroisopropyl group suggests that HFIPT will be most soluble in polar aprotic solvents that can effectively solvate the molecule without reacting with it. Solvents with some capacity for dipole-dipole interactions and the ability to accommodate the bulky fluorinated group will likely be effective.

Solubility Profile of Hexafluoroisopropyl Triflate

A comprehensive review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for hexafluoroisopropyl triflate across a wide range of organic solvents. Most safety data sheets and supplier information list the solubility as "N/A".[7] However, based on the theoretical principles discussed above and qualitative information from related compounds and reactions, a general solubility profile can be inferred.

Qualitative Solubility:

-

Expected to be Soluble in:

-

Chlorinated Solvents: Dichloromethane (DCM), chloroform. The use of DCM as a solvent in reactions involving triflate esters is documented, suggesting sufficient solubility.[8]

-

Polar Aprotic Solvents: Acetonitrile, ethyl acetate, tetrahydrofuran (THF), acetone. These solvents are capable of the dipole-dipole interactions necessary to solvate the polar triflate group.

-

Fluorinated Solvents: Hexafluoroisopropanol (HFIP). The structural similarity would suggest good miscibility.

-

-

Expected to have Limited Solubility or be Insoluble in:

-

Non-polar Hydrocarbon Solvents: Hexanes, toluene, benzene. The high polarity of HFIPT makes it unlikely to be soluble in these solvents. While silver triflate shows some solubility in benzene, the bulky fluorinated alkyl group of HFIPT may reduce this.[9]

-

Protic Solvents: Water, alcohols (e.g., methanol, ethanol). Due to its high reactivity, HFIPT is likely to be unstable in protic solvents, leading to solvolysis rather than simple dissolution.

-

Quantitative Solubility Data:

To facilitate precise experimental design, researchers are encouraged to determine the solubility of hexafluoroisopropyl triflate in their specific solvent systems. The following table is provided as a template to be populated with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Dichloromethane | |||

| Acetonitrile | |||

| Ethyl Acetate | |||

| Tetrahydrofuran | |||

| Acetone | |||

| Toluene | |||

| Heptane |

Experimental Determination of Solubility

The following section provides a detailed, step-by-step protocol for determining the solubility of hexafluoroisopropyl triflate in an organic solvent using the reliable shake-flask method. This method is considered a gold standard for determining thermodynamic solubility.

Experimental Protocol: The Shake-Flask Method

Objective: To determine the saturation solubility of hexafluoroisopropyl triflate in a given organic solvent at a specified temperature.

Materials:

-

Hexafluoroisopropyl triflate (high purity)

-

Organic solvent of interest (analytical grade, anhydrous)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Vials with solvent-resistant caps (e.g., PTFE-lined)

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Centrifuge

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., ¹⁹F NMR, GC-MS, or HPLC with a suitable detector)

Procedure:

-

Sample Preparation:

-

To a series of vials, add a known volume or mass of the selected organic solvent.

-

Add an excess amount of hexafluoroisopropyl triflate to each vial. The presence of undissolved liquid HFIPT is essential to ensure that a saturated solution is achieved.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The agitation ensures that the solvent becomes saturated.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed at the same temperature to allow the undissolved HFIPT to settle.

-

For a more complete separation, centrifuge the vials at a controlled temperature.

-

-

Sampling:

-

Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette or syringe. It is critical to avoid disturbing the undissolved layer.

-

For added certainty, the withdrawn sample can be passed through a syringe filter.

-

-

Dilution:

-

Immediately transfer the sampled supernatant to a volumetric flask and dilute with the same organic solvent to a known final volume. This brings the concentration into the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method. ¹⁹F NMR is particularly well-suited for quantifying fluorinated compounds like HFIPT due to the high sensitivity and distinct signals of the fluorine nuclei.

-

Prepare a calibration curve using standard solutions of HFIPT of known concentrations.

-

-

Calculation:

-

From the calibration curve, determine the concentration of HFIPT in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent at the later time points.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.

-

Purity Analysis: The purity of the hexafluoroisopropyl triflate should be confirmed before the experiment, as impurities can affect solubility.

Factors Influencing Solubility and Experimental Design

The solubility of hexafluoroisopropyl triflate is not a fixed value but is influenced by several factors that researchers must consider in their experimental design.

Caption: Factors influencing the solubility of hexafluoroisopropyl triflate.

-

Temperature: The solubility of liquids in liquids is complex, but for many systems, it increases with temperature. However, this is not always the case, and the effect of temperature should be determined experimentally for each solvent system. When reporting solubility data, the temperature at which it was measured must always be specified.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic approach to solvent screening would involve testing a range of solvents with varying polarities.

-

Impurities: The presence of impurities, either in the hexafluoroisopropyl triflate or the solvent (especially water), can significantly affect solubility. Water, in particular, can lead to decomposition of the triflate. Therefore, using high-purity reagents and anhydrous solvents is crucial for obtaining accurate and reproducible solubility data.

Conclusion

Hexafluoroisopropyl triflate is a valuable reagent in modern organic synthesis. While specific quantitative solubility data remains scarce in the public domain, a strong predictive understanding of its solubility can be derived from its molecular structure. It is anticipated to be soluble in polar aprotic and chlorinated solvents and less soluble in non-polar and protic solvents. For applications requiring precise knowledge of its solubility, the detailed experimental protocol provided in this guide offers a robust framework for generating reliable data. By understanding the theoretical principles and the practical aspects of solubility determination, researchers can confidently and effectively utilize hexafluoroisopropyl triflate in their synthetic endeavors.

References

-

Wikipedia. (2023, September 21). Silver trifluoromethanesulfonate. In Wikipedia. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Triflate. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate. Retrieved from [Link]

-

ACS Publications. (2016). Remodeling and Enhancing Schmidt Reaction Pathways in Hexafluoroisopropanol. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2022). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. Retrieved from [Link]

-

ResearchGate. (2011). Hexafluoroisopropanol as a highly versatile solvent. Retrieved from [Link]

-

Murphy, J. A., et al. (n.d.). Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor. Retrieved from [Link]

-

LookChem. (n.d.). Cas 156241-41-7, HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate. Retrieved from [Link]

-

Murphy, J. A., et al. (n.d.). Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor. Retrieved from [Link]

-

ResearchGate. (2020). Physicochemical properties of selected perfluorinated compounds. Retrieved from [Link]

-

ResearchGate. (2023). Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triflate [chemeurope.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Metal Triflates | CymitQuimica [cymitquimica.com]

- 6. sodium triflate [chemister.ru]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Silver trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability of Hexafluoroisopropyl Trifluoromethanesulfonate

Abstract

Hexafluoroisopropyl trifluoromethanesulfonate, often abbreviated as HFIP triflate, is a specialized reagent with increasing relevance in synthetic chemistry, particularly within pharmaceutical and materials science development. Its unique structure, combining a highly fluorinated, non-coordinating alcohol moiety with the exceptionally labile trifluoromethanesulfonate (triflate) group, imparts powerful reactivity. However, this inherent reactivity necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and application. This guide provides a comprehensive framework for evaluating the thermal stability of HFIP triflate. We will delve into the foundational principles of its chemical stability, outline rigorous experimental protocols for its characterization using standard thermal analysis techniques, and discuss potential decomposition pathways. This document is intended for researchers, process chemists, and safety professionals who handle this or structurally related energetic materials.

Introduction: The Double-Edged Sword of Reactivity

This compound (CAS 156241-41-7) is a colorless liquid whose utility is derived from the triflate group's status as one of the best leaving groups known in organic chemistry. The hexafluoroisopropyl (HFIP) moiety, with its strong electron-withdrawing trifluoromethyl groups, further enhances the electrophilicity of the sulfonate ester. This makes HFIP triflate a potent reagent for introducing the hexafluoroisopropyl group or for facilitating reactions that require an exceptionally reactive leaving group.

However, the very factors that make this molecule synthetically useful also raise questions about its stability. Energetic materials and highly reactive reagents can pose significant risks if their thermal limits are exceeded, potentially leading to rapid, exothermic decomposition, gas evolution, and pressure buildup. A comprehensive thermal hazard assessment is therefore not merely a regulatory formality but a critical prerequisite for its safe use in any research or manufacturing setting.

This guide will provide the scientific rationale and practical methodologies for such an assessment, focusing on three pillar techniques: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Physicochemical and Safety Profile

A foundational understanding begins with the compound's basic properties and known hazards. While detailed thermal decomposition data is not widely published, Safety Data Sheets (SDS) provide critical, legally mandated safety information.

| Property | Value | Source |

| CAS Number | 156241-41-7 | [1][2] |

| Synonyms | 2,2,2-trifluoro-1-(trifluoromethyl)ethyl trifluoromethanesulfonate, HFIP Triflate | [3] |

| Molecular Formula | C₄HF₉O₃S | [3] |

| Molecular Weight | 300.1 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | |

| Primary Hazard | H314: Causes severe skin burns and eye damage | [2][3] |

The primary documented hazard is its severe corrosivity.[2] This is a critical handling consideration but is distinct from its thermal stability profile, which relates to decomposition under energy input.

Framework for Thermal Stability Assessment

A robust thermal hazard evaluation is a multi-step process that builds a progressively clearer picture of the material's behavior when heated. The workflow logically progresses from screening for thermal events to quantifying mass loss and, finally, simulating worst-case adiabatic scenarios.

Caption: A logical workflow for comprehensive thermal hazard assessment.

Experimental Methodologies: A Self-Validating System

The following protocols are designed to provide accurate and reproducible data. The trustworthiness of the results depends on strict adherence to calibration, system suitability checks, and appropriate data interpretation.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the frontline tool for thermal screening.[4] It measures the difference in heat flow between a sample and an inert reference as a function of temperature. An exothermic event, such as decomposition, will appear as a peak on the DSC thermogram, allowing for the determination of the onset temperature (T_onset) and the total energy released (enthalpy of decomposition, ΔH_decomp). This is the first critical indicator of thermal instability.

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) across the expected experimental range.

-

Crucible Selection: Use high-pressure rated crucibles (e.g., gold-plated stainless steel) to contain any potential pressure generated during decomposition. An initial run with a vented pan can inform if gas evolution is significant.

-

Sample Preparation: In a controlled environment (e.g., a fume hood, given the compound's corrosivity), accurately weigh 1-3 mg of this compound into the crucible.[5] Seal the crucible hermetically.

-

Experimental Program:

-

Equilibrate the sample at ambient temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min).[5]

-

Continue the ramp to a final temperature well beyond any suspected decomposition, but within the instrument's limits (e.g., 350-400 °C).

-

-

Data Analysis:

-

Identify the onset temperature of the first significant exothermic peak. This is often determined by the tangent intersection method and represents the lowest temperature at which decomposition becomes detectable under these conditions.

-

Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔH_decomp) in Joules per gram (J/g).

-

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA complements DSC by measuring the change in a sample's mass as a function of temperature.[4] For HFIP triflate, a TGA experiment will reveal the temperature at which decomposition begins to cause mass loss (e.g., through the evolution of gaseous byproducts) and the total percentage of mass lost. Correlating the TGA mass loss curve with the DSC exotherm provides strong evidence that the observed energy release is due to decomposition rather than a phase change.

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (Curie point standards).

-

Sample Preparation: Weigh 5-10 mg of the sample onto an open TGA pan (e.g., platinum or ceramic). The use of an open pan is intentional to allow decomposition products to freely evolve.

-

Experimental Program:

-

Equilibrate the sample at ambient temperature.

-

Ramp the temperature at a rate identical to the DSC experiment (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Continue the ramp to a temperature where the mass has stabilized at its final value (e.g., 400 °C).

-

-

Data Analysis:

-

Determine the onset temperature of mass loss, often defined as the temperature at which 5% of the mass has been lost (T_d5%).

-

Record the temperature ranges of distinct mass loss steps and the percentage of mass lost in each step.

-

Note the final residual mass, if any.

-

Accelerating Rate Calorimetry (ARC)

Expertise & Causality: ARC is the gold standard for simulating a thermal runaway scenario.[6][7] The instrument operates under near-adiabatic conditions. Once it detects self-heating from the sample, it matches the surrounding temperature to the sample temperature, preventing heat loss to the environment.[8] This mimics the conditions in a large, poorly-cooled reactor. The resulting data on the time, temperature, and pressure relationships for a runaway reaction are indispensable for defining safe operating limits.

Detailed Experimental Protocol:

-

Instrument Calibration: Ensure the calorimeter is properly calibrated for temperature and pressure according to the manufacturer's specifications.

-

Sample Bomb Preparation: Use a suitable bomb material (e.g., Hastelloy or stainless steel) compatible with the sample and potential decomposition products. Place a precisely weighed amount of the sample (typically 1-5 g) into the bomb.

-

Experimental Program (Heat-Wait-Seek Mode):

-

The instrument heats the sample to an initial temperature (e.g., 50 °C) in small steps (e.g., 5 °C).

-

After each step, it enters a "wait" period to achieve thermal equilibrium.

-

It then enters a "seek" period, where it monitors for a self-heating rate above a defined sensitivity threshold (e.g., 0.02 °C/min).

-

If no self-heating is detected, it proceeds to the next temperature step.

-

If self-heating is detected, the instrument switches to adiabatic mode, tracking the sample's temperature as the reaction accelerates.

-

-

Data Analysis:

-

Determine the onset temperature of the self-accelerating reaction.

-

Record the maximum temperature (T_max) and pressure (P_max) reached.

-

Plot the self-heating rate versus temperature to determine the Temperature of No Return (T_NR), beyond which the reaction becomes uncontrollable.

-

Potential Mechanism of Thermal Decomposition

While specific experimental studies on HFIP triflate's decomposition are scarce, a chemically logical pathway can be postulated based on the known reactivity of sulfonate esters and fluorinated compounds. The C-O bond between the hexafluoroisopropyl group and the sulfonate is the most likely point of initial cleavage due to the exceptional stability of the resulting triflate anion.

Postulated Pathway:

-

Initial Cleavage: The molecule undergoes heterolytic cleavage of the C-O bond, forming a hexafluoroisopropyl carbocation and a trifluoromethanesulfonate anion. The high stability of both the triflate anion and the resonance-stabilized (via fluorine lone pairs) secondary carbocation makes this a plausible initiation step.

-

Elimination/Rearrangement: The highly unstable hexafluoroisopropyl carbocation would rapidly eliminate a fluoride ion to form pentafluoroisopropenyl trifluoromethyl ether or undergo other complex rearrangement and fragmentation pathways.

-

Formation of Gaseous Byproducts: Subsequent decomposition could lead to the formation of highly stable and volatile products like carbonyl fluoride (COF₂), hexafluoroacetone, and various sulfur-containing gases (SO₂, SO₃), contributing to pressure buildup. The presence of trace water could lead to hydrolysis, generating trifluoromethanesulfonic acid and hexafluoroisopropanol, which would then decompose via their own pathways.[9]

Caption: A simplified diagram of a plausible thermal decomposition pathway.

Safe Handling and Storage Recommendations

Based on the principles of thermal analysis, the following recommendations are crucial for mitigating risk:

-

Temperature Control: The compound should be stored in a cool, well-ventilated area, away from heat sources.[2] All process operations should be maintained well below the T_onset determined by DSC and, more conservatively, below the onset of self-heating determined by ARC.

-

Avoid Contamination: Traces of bases, strong acids, or metals could potentially catalyze decomposition at lower temperatures. Ensure all vessels and equipment are clean and inert. Water should be scrupulously avoided, as hydrolysis can generate triflic acid, a powerful acid that can promote further degradation.[9][10]

-

Pressure Management: Due to the potential for gas evolution, any process involving heating this material must be conducted in a vessel designed to handle potential pressure increases or be equipped with appropriate pressure relief systems.

-

Personal Protective Equipment (PPE): Given its classification as a substance that causes severe skin burns and eye damage, appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, is mandatory at all times.[2]

Conclusion

This compound is a powerful synthetic tool, but its utility is matched by the need for a rigorous and scientifically-grounded approach to its handling. While publicly available data on its thermal decomposition is limited, a systematic evaluation using DSC, TGA, and ARC provides the necessary framework to establish safe operating limits. By understanding the onset of decomposition, the nature of mass loss, and the potential for thermal runaway, researchers and drug development professionals can harness the reactivity of this compound while upholding the highest standards of laboratory and process safety.

References

-

NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC). [Link]

-

Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]

-

Palmer, D. A., & van Eldik, R. (2016). Reagents for High Temperature Aqueous Chemistry: Trifluoromethanesulfonic Acid and its Salts. ResearchGate. [Link]

-

LookChem. Cas 156241-41-7, this compound. [Link]

-

Wang, Y., et al. (2020). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. MDPI. [Link]

-

Paralab. Accelerating Rate Calorimetry. [Link]

-

R-D. R. P. K. (2016). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. ResearchGate. [Link]

-

Thermal Hazard Technology. Accelerating Rate Calorimeter. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate. ResearchGate. [Link]

-

Liu, Z., et al. (2022). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. NIH National Library of Medicine. [Link]

-

Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]

-

Gnanaraj, J.S., et al. (2003). The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. ScienceDirect. [Link]

-

De La Torre, A., et al. (2021). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. [Link]

-

Boyde, S. (2003). Hydrolytic stability of synthetic ester lubricants. ResearchGate. [Link]

-

Liu, H., et al. (2024). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI. [Link]

-

ACS Fall 2025. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC). [Link]

-

Walker, W. Q., et al. (2021). Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards. Journal of Visualized Experiments. [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound | 156241-41-7 [sigmaaldrich.com]

- 4. mt.com [mt.com]

- 5. mdpi.com [mdpi.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. paralab.pt [paralab.pt]

- 8. Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Synthesis and Handling of Hexafluoroisopropyl Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroisopropyl trifluoromethanesulfonate (HFIP-Tf), a highly fluorinated organic compound, is a powerful tool in modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] Its utility as a potent electrophilic source of the hexafluoroisopropyl group allows for the introduction of this moiety into a wide range of molecules, often imparting unique properties such as enhanced thermal stability, lipophilicity, and metabolic resistance.[1] However, the very reactivity that makes HFIP-Tf a valuable reagent also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth examination of the safe handling, use, and disposal of this compound, grounded in authoritative safety data and field-proven practices.

Chemical and Physical Properties: Understanding the Reagent

A comprehensive understanding of a chemical's properties is the foundation of its safe handling. This compound is a colorless to almost colorless clear liquid.[1] Key physical and chemical data are summarized below:

| Property | Value | Source |

| Molecular Formula | C4HF9O3S | [1][2] |

| Molecular Weight | 300.09 g/mol | [2][3] |

| CAS Number | 156241-41-7 | [2][4] |

| Density | 1.67 g/cm³ | [1][3] |

| Boiling Point | 102.4°C at 760 mmHg | [5] |

| Flash Point | 15.7°C | [5] |

This data underscores the volatile nature of the compound and the need for well-ventilated handling areas.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is classified as a hazardous substance, primarily due to its corrosive nature.[3] The Globally Harmonized System (GHS) pictograms associated with this chemical highlight its primary dangers.

The primary hazard statements associated with this compound are:

-

H314: Causes severe skin burns and eye damage. [3][6] This is the most critical hazard. The compound can cause irreversible tissue damage upon contact.

-

H318: Causes serious eye damage. [3] Direct contact with the eyes can lead to severe injury, potentially including blindness.[7]

A thorough risk assessment must be conducted before any procedure involving this reagent. This involves evaluating the scale of the reaction, the potential for aerosolization, and the specific manipulations to be performed. The causality is clear: the high reactivity of the triflate leaving group and the acidic nature of the hexafluoroisopropyl moiety contribute to its corrosive properties.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safely handling this compound is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a properly functioning chemical fume hood.[8][9] This is non-negotiable. The fume hood serves two primary purposes: to contain and exhaust any vapors that may be generated, and to provide a physical barrier between the researcher and the chemical. The ventilation system should be regularly inspected to ensure it meets required face velocity standards.

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles and a full-face shield are required.[3][10] Standard safety glasses do not provide adequate protection against splashes. The face shield offers an additional layer of protection for the entire face.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for the specific type of nitrile and the duration of use.[11] Double gloving is a recommended practice to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.

-

Protective Clothing: A flame-retardant and chemical-resistant lab coat is necessary.[8] For larger scale operations or situations with a higher risk of splashing, a chemical-resistant apron or a full-body suit should be considered.[11]

-

-

Respiratory Protection: While working in a fume hood should prevent inhalation of vapors, in the case of a spill or a failure of engineering controls, respiratory protection may be necessary. A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges or a supplied-air respirator (SAR) should be available.[11][12]

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is crucial to minimize the risk of exposure and accidents.

Handling

-

Dispensing: Always dispense this compound in a fume hood. Use a syringe or a cannula for liquid transfers to minimize the risk of spills and exposure to air.

-

Inert Atmosphere: This compound is moisture-sensitive.[3] Handle and store it under an inert atmosphere, such as nitrogen or argon, to prevent degradation and the formation of hazardous byproducts.[8]

-

Temperature Control: Be aware of the compound's relatively low flash point (15.7°C).[5] Avoid heat, sparks, and open flames in the vicinity.[9]

-

Static Discharge: Take precautionary measures against static discharge, as flammable vapors may be present.[8][9]

Storage

-

Container: Store in a tightly sealed container, preferably the original manufacturer's container.[3][8]

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][8] The storage area should be locked to restrict access to authorized personnel.[3][4]

-

Incompatible Materials: Store away from incompatible materials such as strong acids, strong bases, and metals.[13]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical to mitigate harm.

First-Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14] Seek immediate medical attention.[3][4] Do not attempt to neutralize the chemical.

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][14] Seek immediate medical attention.[3][4]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[4][14] Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting.[3][4] If the victim is conscious and alert, rinse their mouth with water and give them two glasses of water to drink. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[3][4]

Accidental Release Measures

-

Small Spills: In a fume hood, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[7] Place the absorbed material into a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area immediately. Do not attempt to clean up a large spill without appropriate training and equipment. Contact your institution's environmental health and safety (EHS) department.

Stability and Reactivity

This compound is stable under recommended storage conditions.[3] However, it is important to be aware of its reactivity profile:

-

Conditions to Avoid: Exposure to moisture and heat should be avoided.[3]

-

Incompatible Materials: Strong acids, strong bases, and metals can react with this compound.[13]

-

Hazardous Decomposition Products: Upon decomposition, it may produce hazardous substances such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[15]

-

Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container.

-

Disposal: Dispose of the hazardous waste through your institution's EHS department or a licensed waste disposal company.[3] Do not dispose of it down the drain.[16]

Conclusion

This compound is an invaluable reagent in the pursuit of scientific advancement. Its potent reactivity, however, demands a commensurate level of respect and caution. By integrating the principles of proactive risk assessment, multi-layered defense through engineering controls and PPE, and strict adherence to safe handling and emergency protocols, researchers can confidently and safely harness the synthetic power of this versatile compound.

References

-

1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate. PubChem. (n.d.). Retrieved from [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. (n.d.). Retrieved from [Link]

-

Safety Data Sheet - 1,1,1,3,3,3-Hexafluoro-2-Propanol. Regis Technologies. (2015-03-31). Retrieved from [Link]

-

Cas 156241-41-7,this compound. LookChem. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: HFIP. Carl ROTH. (n.d.). Retrieved from [Link]

-

Safety data sheet - Hexafluoroisopropanol. Daikin Chemicals. (2023-03-23). Retrieved from [Link]

-

Exposure to low concentration of trifluoromethanesulfonic acid induces the disorders of liver lipid metabolism and gut microbiota in mice. PubMed. (2020). Retrieved from [Link]

-

Hexafluoro-2-propanol. Wikipedia. (n.d.). Retrieved from [Link]

-

(4+3) CYCLOADDITION OF AN OXIDOPYRIDINIUM ION FOR THE SYNTHESIS OF 8-OXABICYCLO[3.2.1]OCTANES. Organic Syntheses. (n.d.). Retrieved from [Link]

-

Personal Protective Equipment. US EPA. (2025-09-12). Retrieved from [Link]

-

Personal Protective Equipment (PPE). Spray Polyurethane Foam Health + Safety. (n.d.). Retrieved from [Link]

-

1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]